L-NMMA acetate L-NMMA acetate L-NMMA is the archetypal competitive NOS inhibitor to which other inhibitors are often compared. It is a relatively non-selective inhibitor of all NOS isoforms. The Ki values for nNOS (rat), eNOS (human), and iNOS (mouse) are approximately 0.18, 0.4, and 6 µM, respectively.
L-NMMA acetate is an endothelium-derived relaxing factor inhibitor. It acts by inhibiting the generation of NO from arginine.
Brand Name: Vulcanchem
CAS No.: 53308-83-1
VCID: VC0533417
InChI: InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m0./s1
SMILES: CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Molecular Formula: C9H20N4O4
Molecular Weight: 248.28 g/mol

L-NMMA acetate

CAS No.: 53308-83-1

Cat. No.: VC0533417

Molecular Formula: C9H20N4O4

Molecular Weight: 248.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

L-NMMA acetate - 53308-83-1

Specification

CAS No. 53308-83-1
Molecular Formula C9H20N4O4
Molecular Weight 248.28 g/mol
IUPAC Name acetic acid;(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Standard InChI InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m0./s1
Standard InChI Key IKPNWIGTWUZCKM-JEDNCBNOSA-N
Isomeric SMILES CC(=O)O.CN=C(N)NCCC[C@@H](C(=O)O)N
SMILES CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Canonical SMILES CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Appearance Solid powder

Introduction

Chemical and Molecular Profile of L-NMMA Acetate

L-NMMA acetate (CAS: 53308-83-1) is a derivative of L-arginine, modified by methyl substitution at the guanidino nitrogen. Its molecular formula is C₇H₁₆N₄O₂·C₂H₄O₂, yielding a molecular weight of 248.28 g/mol . The compound exists as a crystalline solid, soluble in aqueous solutions (≥50 mg/mL in H₂O) and organic solvents such as ethanol (1 mg/mL) and DMSO (0.25 mg/mL) . Stability is maintained for ≥4 years at -20°C under inert gas purging .

Table 1: Physicochemical Properties of L-NMMA Acetate

PropertyValue
Molecular FormulaC₉H₂₀N₄O₄ (hydrated form)
Molecular Weight248.28 g/mol
CAS Registry Number53308-83-1
Solubility in H₂O≥50 mg/mL (201.39 mM)
Purity≥99%
Storage Conditions-20°C, sealed, moisture-free

Pharmacological Effects and Experimental Applications

Cardiovascular Modulation

L-NMMA acetate attenuates NO-mediated vasodilation, increasing arteriolar tone by 15–23% in rat spinotrapezius muscles . In DOCA-salt hypertensive models, chronic ICV administration potentiates hypertension, with low doses (10 nmol/day) elevating systolic blood pressure by 20–25 mmHg . Conversely, high doses (100 nmol/day) show diminished efficacy, suggesting receptor saturation or compensatory mechanisms .

Neuromuscular Impact

Ischemia-reperfusion (I/R) injury models reveal dose-dependent impairment of skeletal muscle function. In rat extensor digitorum longus (EDL) muscles, L-NMMA acetate (10 µmol/min) reduces maximal twitch force to 15% of baseline, alongside histologic evidence of edema and neutrophil infiltration . Non-ischemic muscles remain unaffected, highlighting NO's protective role during reperfusion .

Immunomodulatory Roles

In human macrophages, L-NMMA acetate (1 mM) suppresses NO-dependent STAT3 repression, enhancing Mycobacterium tuberculosis survival . Similarly, uremic toxin-induced endothelin-1 release in renal tubules is exacerbated by NOS inhibition, implicating NO in cytoprotective feedback loops .

Pharmacokinetics and Administration

L-NMMA acetate is administered via intraperitoneal (IP), intravenous (IV), or intracerebroventricular (ICV) routes. ICV infusion in DOCA-salt models achieves central nervous system bioavailability, with doses ≥10 nmol/day eliciting pressor responses . Plasma half-life remains uncharacterized, though in vitro assays suggest rapid onset, with arteriolar diameter changes occurring within 2–5 minutes .

Table 2: In Vivo Administration Protocols

ModelDoseEffect
Rat spinotrapezius1 mM superfusion35% vasodilation inhibition
DOCA-salt hypertension10 nmol/day ICV20–25 mmHg systolic BP increase
Skeletal muscle I/R10 µmol/min IVTwitch force reduction to 15%

Research Findings and Clinical Implications

Hypertension and Sympathetic Activation

Central NO suppression via L-NMMA acetate ICV augments sympathetic outflow, validated by 40–50% increases in plasma norepinephrine in DOCA-salt rats . This aligns with clinical observations of NO deficiency in essential hypertension, suggesting therapeutic potential for NO donors.

Ischemia-Reperfusion Injury

Microsurgical replantation studies demonstrate that NOS inhibition during I/R exacerbates muscle necrosis, reducing functional recovery by 30–40% . Conversely, NO donors mitigate damage, advocating for balanced NO modulation in surgical interventions.

Inflammatory Pathways

In endotoxemia models, L-NMMA acetate potentiates TRPM7-mediated endothelial fibrosis, implicating NO in mitigating oxidative stress . These findings underscore dual roles for NO in inflammation, necessitating isoform-specific targeting.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator